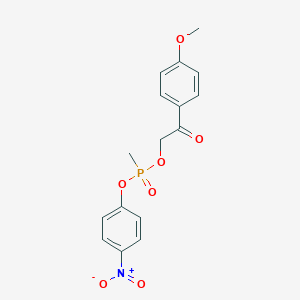
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol: is a chemical compound with the molecular formula C13H26O4S and a molecular weight of 278.407 g/mol . This compound is characterized by the presence of three oxygen atoms and one sulfur atom within its molecular structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol involves multiple steps, typically starting with the selection of appropriate starting materials that contain the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and controlled temperature and pressure to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,6,9-Trioxa-13-stannaheptadec-11-en-1-ol: Similar in structure but contains a tin atom instead of sulfur.
3,6,9-Trioxa-13-thiaheptadecane: Lacks the double bond present in 3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol.
Uniqueness
This compound is unique due to its specific combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
23278-54-8 |
|---|---|
Molecular Formula |
C13H26O4S |
Molecular Weight |
278.41 g/mol |
IUPAC Name |
1-butylsulfanyl-3-[2-(2-ethenoxyethoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C13H26O4S/c1-3-5-10-18-12-13(14)11-17-9-8-16-7-6-15-4-2/h4,13-14H,2-3,5-12H2,1H3 |
InChI Key |
KGGNTSFREJCCRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(COCCOCCOC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


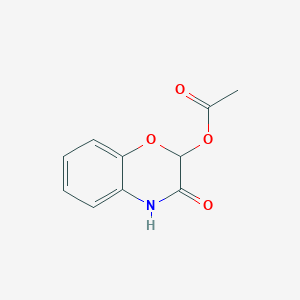
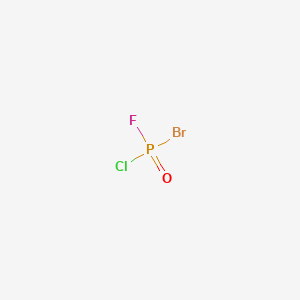
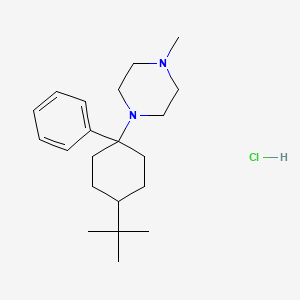
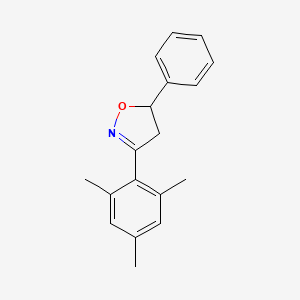
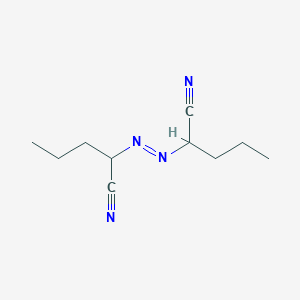
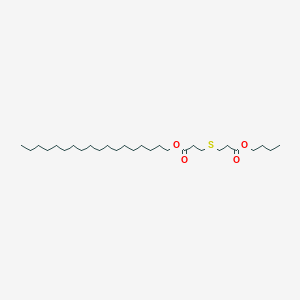
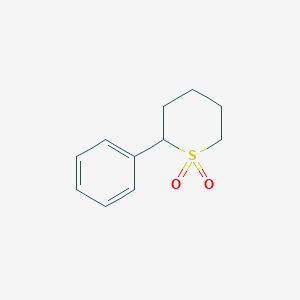
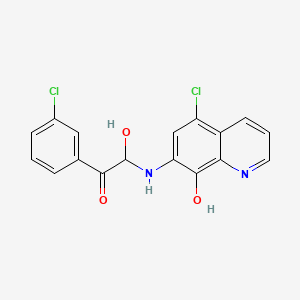
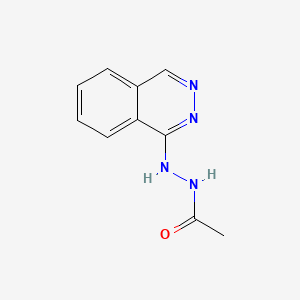
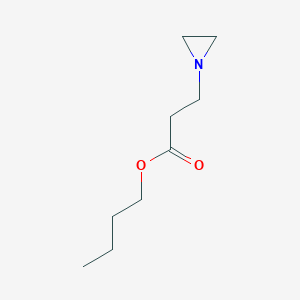
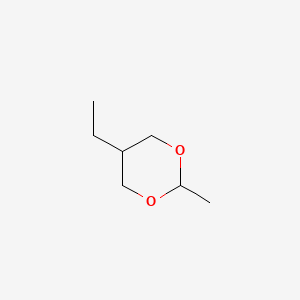
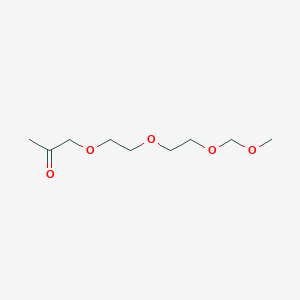
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
